(5E)-5-(4-chlorobenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorophenyl group, a methylidene group, and a piperazine moiety, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-aminothiazole in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with 1-(2-methylphenyl)piperazine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents, inert atmosphere, and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Uniqueness
The uniqueness of (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific substitution pattern and the presence of the chlorophenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H20ClN3OS |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H20ClN3OS/c1-15-4-2-3-5-18(15)24-10-12-25(13-11-24)21-23-20(26)19(27-21)14-16-6-8-17(22)9-7-16/h2-9,14H,10-13H2,1H3/b19-14+ |
InChI Key |
GRMHSXZXCWEQQJ-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)Cl)/S3 |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)Cl)S3 |
Origin of Product |
United States |
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